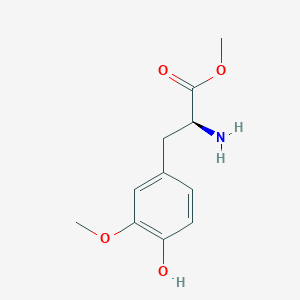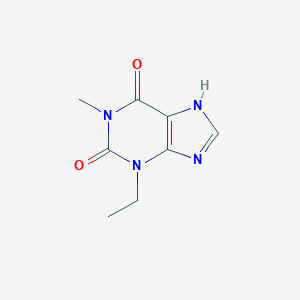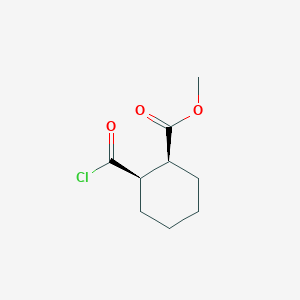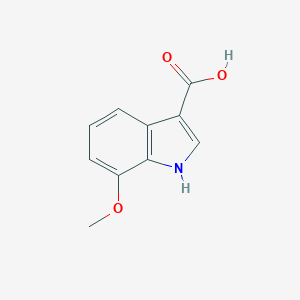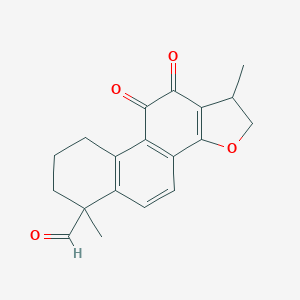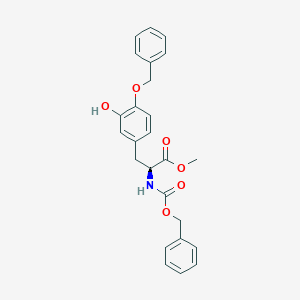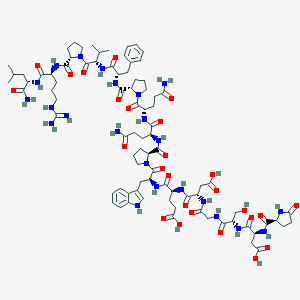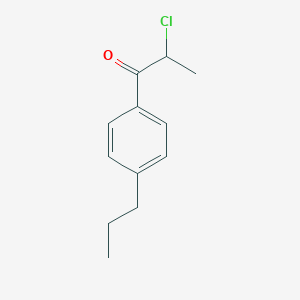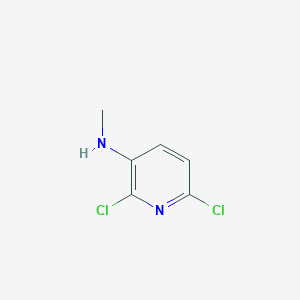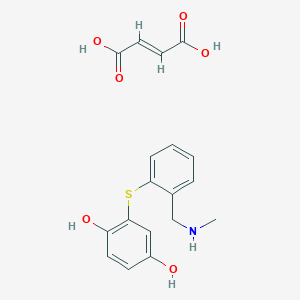
2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. This compound is also known as Duloxetine, which is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that has been used as an antidepressant and anxiolytic agent.
Mecanismo De Acción
Duloxetine works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, anxiety, and pain perception. By blocking the reuptake of these neurotransmitters, Duloxetine increases their concentration in the brain, which leads to an improvement in mood, reduction in anxiety, and relief from pain.
Biochemical and physiological effects:
Duloxetine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Duloxetine has also been found to decrease the levels of pro-inflammatory cytokines, which are molecules that play a role in the development of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Duloxetine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also readily available and can be purchased from chemical suppliers. However, Duloxetine has some limitations for lab experiments. It is a potent inhibitor of serotonin and norepinephrine reuptake, which can make it difficult to interpret the results of experiments that involve these neurotransmitters. Additionally, Duloxetine has been found to have some off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of Duloxetine. One direction is to investigate its potential applications in the treatment of other psychiatric and neurological disorders, such as bipolar disorder, schizophrenia, and Alzheimer's disease. Another direction is to study the effects of Duloxetine on other neurotransmitters and neuromodulators, such as dopamine, glutamate, and GABA. Additionally, future studies could investigate the potential of Duloxetine as a neuroprotective agent and its effects on neuroinflammation.
Métodos De Síntesis
The synthesis of Duloxetine involves the reaction of 2-(methylamino)benzyl chloride with thioanisole in the presence of sodium hydride, followed by the reaction with 1,4-benzenediol in the presence of potassium carbonate. The resulting product is then treated with maleic acid to form the salt form of Duloxetine.
Aplicaciones Científicas De Investigación
Duloxetine has been extensively studied for its potential applications in various fields of scientific research. It has been found to be effective in the treatment of depression, anxiety disorders, chronic pain, and urinary incontinence. Duloxetine has also been studied for its potential use in the treatment of fibromyalgia, neuropathic pain, and post-traumatic stress disorder (PTSD).
Propiedades
Número CAS |
127906-41-6 |
|---|---|
Nombre del producto |
2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) |
Fórmula molecular |
C18H19NO6S |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C14H15NO2S.C4H4O4/c1-15-9-10-4-2-3-5-13(10)18-14-8-11(16)6-7-12(14)17;5-3(6)1-2-4(7)8/h2-8,15-17H,9H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
AGYMFYABMLHWEH-WLHGVMLRSA-N |
SMILES isomérico |
CNCC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CNCC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CNCC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=CC(=O)O)C(=O)O |
Sinónimos |
2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedi oate (1:1) (salt) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



